molecular formula C24H24N2O5 B2438724 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide CAS No. 946379-97-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B2438724
CAS No.: 946379-97-1
M. Wt: 420.465
InChI Key: KZIVZHKSJDJEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxin ring, a pyridine ring, and an acetamide group, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-16-3-5-18(6-4-16)15-31-23-13-26(17(2)11-20(23)27)14-24(28)25-19-7-8-21-22(12-19)30-10-9-29-21/h3-8,11-13H,9-10,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIVZHKSJDJEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Dihydropyridinone Core

The dihydropyridinone moiety is synthesized via a three-step sequence:

  • Enamine Formation : Reacting 4-methylbenzyl alcohol with ethyl acetoacetate in the presence of ammonium acetate yields the corresponding enamine.
  • Cyclization : Treatment with phosphoryl chloride (POCl₃) at 80–90°C facilitates cyclization to 2-methyl-5-[(4-methylphenyl)methoxy]-4-hydroxypyridine.
  • Oxidation : Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol converts the hydroxyl group to a ketone, producing the 4-oxo-1,4-dihydropyridin intermediate.

Table 1: Reaction Conditions for Dihydropyridinone Synthesis

Step Reagents Temperature Yield (%)
1 NH₄OAc, EtOH Reflux 78
2 POCl₃, DMF 80°C 65
3 H₂/Pd-C, MeOH 25°C 92

Acetamide Coupling Reaction

The final step involves conjugating the dihydropyridinone intermediate with 6-amino-2,3-dihydro-1,4-benzodioxane via an acetamide linker:

  • Activation : React 2-chloroacetyl chloride with the dihydropyridinone intermediate in dichloromethane (DCM) using triethylamine (TEA) as a base.
  • Nucleophilic Substitution : Treat the resultant α-chloroacetamide with 6-amino-2,3-dihydro-1,4-benzodioxane in acetonitrile at 60°C for 12 hours.

Critical Parameters :

  • Solvent Polarity : Acetonitrile outperforms THF due to enhanced solubility of intermediates.
  • Stoichiometry : A 1:1.2 molar ratio of chloroacetamide to amine minimizes di-adduct formation.

Optimization Strategies

Catalytic Enhancements

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) improves reaction rates by 40% in the coupling step.
  • Microwave Assistance : Reducing cyclization time from 8 hours to 45 minutes while maintaining yields at 85%.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >98% purity.
  • Recrystallization : Ethanol/water (7:3) mixture yields crystalline product suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 5.12 (s, 2H, OCH₂), 4.28 (s, 2H, NCH₂), 2.35 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₂₅H₂₅N₂O₅ [M+H]⁺: 433.1764; found: 433.1768.

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water = 65:35); purity >99.5%.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Solvent Recycling : Implementing a distillation system for acetonitrile reduces raw material costs by 30%.
  • Catalyst Recovery : Pd-C filtration and reactivation cycles decrease precious metal consumption.

Environmental Impact Mitigation

  • Waste Streams : Neutralization of POCl₃ by-products with aqueous NaHCO₃ minimizes acidic effluent.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various alkyl or aralkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various N-substituted derivatives .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antibacterial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is unique due to its combination of a benzodioxin ring, a pyridine ring, and an acetamide group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The compound has been synthesized through a series of reactions starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine). The synthesis involves the reaction with 4-methylbenzenesulfonyl chloride in an alkaline medium, followed by further derivatization with various 2-bromo-N-(un/substituted-phenyl)acetamides. The final products were characterized using techniques such as TLC and melting point determination .

Biological Activity

Enzyme Inhibition Studies:
Recent studies have evaluated the inhibitory effects of this compound on key enzymes linked to various diseases:

  • Acetylcholinesterase (AChE) Inhibition:
    • The compound demonstrated significant inhibition of AChE, which is crucial for the treatment of Alzheimer's disease. The IC50 values indicate a promising potential for cognitive enhancement therapies .
  • α-Glucosidase Inhibition:
    • Inhibitory activity against α-glucosidase was also noted, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM). This activity can help in controlling postprandial blood glucose levels .

Antimicrobial Activity:
The synthesized derivatives were screened for antimicrobial properties against various bacterial strains. The results showed moderate to significant antibacterial and antifungal activities, indicating the compound's potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of compounds related to this compound:

Study Focus Findings
Study 1AChE InhibitionIC50 = 46.42 µM; comparable to known inhibitors like physostigmine.
Study 2α-Glucosidase InhibitionSignificant reduction in enzyme activity; potential for T2DM management.
Study 3Antimicrobial ActivityEffective against E. coli and S. aureus; moderate inhibition observed.

Q & A

Q. What are the typical synthetic routes and characterization techniques for this compound?

The synthesis involves multi-step reactions, starting with the coupling of benzodioxin and dihydropyridine precursors. Key steps include nucleophilic substitution (for methoxy group introduction) and amide bond formation. Reactions are monitored via thin-layer chromatography (TLC) and intermediates characterized using IR spectroscopy and 1^1H NMR. Final purification employs crystallization or column chromatography .

Q. How is the molecular structure of this compound elucidated?

Structural confirmation relies on spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly the benzodioxin ring and dihydropyridine moiety.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C27_{27}H25_{25}N3_3O5_5S for analogs) .

Q. What solvents and reaction conditions are critical for synthesis?

Polar aprotic solvents like DMF or DMSO are used for amidation and nucleophilic substitutions. Reactions often require inert atmospheres (N2_2) and controlled temperatures (60–100°C) to prevent oxidation of the dihydropyridine core .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency for heterocycle formation .
  • Purification : Use gradient elution in column chromatography or HPLC to isolate high-purity product .

Q. What methodologies assess this compound’s bioactivity in enzyme inhibition?

  • Kinetic Assays : Measure IC50_{50} values against target enzymes (e.g., kinases or oxidoreductases) using fluorogenic substrates.
  • Docking Studies : Computational modeling (e.g., AutoDock) predicts binding interactions with active sites.
  • In Vitro Models : Test in cell lines overexpressing the target enzyme to validate inhibitory effects .

Q. How to resolve contradictions in reported bioactivity data across analogs?

  • Standardized Assays : Re-test under uniform conditions (pH, temperature, substrate concentration).
  • SAR Analysis : Compare substituent effects (e.g., methyl vs. methoxy groups) on activity. For example, the 4-methylphenyl methoxy group may enhance lipophilicity and membrane permeability .

Q. What strategies address low solubility in pharmacological assays?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility.
  • Co-solvent Systems : Use DMSO/PEG mixtures or cyclodextrin encapsulation for in vitro testing .

Q. How can synthetic impurities be identified and mitigated?

  • HPLC-MS : Detect and quantify byproducts (e.g., oxidized pyridine derivatives).
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What computational tools predict metabolic stability or toxicity?

  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate hepatic clearance and cytotoxicity.
  • CYP450 Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

Methodological Challenges and Solutions

Q. How to design a robust SAR study for this compound?

  • Analog Library : Synthesize derivatives with variations in the benzodioxin (e.g., halogenation) and dihydropyridine (e.g., substituent position) regions.
  • 3D-QSAR : Apply CoMFA or CoMSIA models to correlate structural features with activity .

Q. What techniques validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm compound binding to the target protein via thermal stability shifts.
  • Fluorescence Polarization : Measure direct binding using labeled probes .

Q. How to address discrepancies in synthetic yields between labs?

  • DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent ratios, catalyst loading) to identify critical factors.
  • Scale-Down Models : Use microreactors to replicate large-scale conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.